molecular formula C10H12BrNO2 B2560483 4-bromo-N-methoxy-N,3-dimethylbenzamide CAS No. 170230-01-0

4-bromo-N-methoxy-N,3-dimethylbenzamide

Cat. No. B2560483
M. Wt: 258.115
InChI Key: BPLLHXSVCZPIST-UHFFFAOYSA-N
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Description

“4-bromo-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the CAS Number: 170230-01-0 . It has a molecular weight of 258.11 and its molecular formula is C10H12BrNO2 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “4-bromo-N-methoxy-N,3-dimethylbenzamide” involves a solution of N-methoxy-N-methyl-4-bromo-3-methylbenzamide (12 g; 0.046 mol) in dry tetrahydrofuran (120 ml) under argon, at -78° C. This solution was treated dropwise over 15 minutes with diisobutylaluminium hydride (1.5 m in toluene) (46 ml; 0.069 mol). After a further 15 minutes, the reaction mixture was added to 5N HCl (100 ml) and extracted into diethyl ether. The organic phase was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a red oil (8.98 g, 97%).


Molecular Structure Analysis

The InChI Code of “4-bromo-N-methoxy-N,3-dimethylbenzamide” is 1S/C10H12BrNO2/c1-7-6-8 (4-5-9 (7)11)10 (13)12 (2)14-3/h4-6H,1-3H3 . The structure of this compound can be found in various databases such as ChemSpider .


Physical And Chemical Properties Analysis

“4-bromo-N-methoxy-N,3-dimethylbenzamide” is a solid compound . It has a molecular weight of 258.11 and its molecular formula is C10H12BrNO2 .

Scientific Research Applications

Photodynamic Therapy Potential

One of the significant applications of compounds related to 4-bromo-N-methoxy-N,3-dimethylbenzamide is in photodynamic therapy (PDT) for cancer treatment. For instance, a study on new zinc phthalocyanine derivatives, which share some structural similarities with 4-bromo-N-methoxy-N,3-dimethylbenzamide, highlights their potential in PDT. These compounds have shown remarkable properties like high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Hypoglycemic and Hypolipidemic Analogs

Another research area involves the synthesis of analogs for medical applications, like hypoglycemic and hypolipidemic activities. A study synthesizing new analogues of Glibenclamide, a sulfonylurea oral hypoglycemic drug, by altering its structure with components including 4-bromo-3,5-dimethoxy benzamide, has shown promise in enhancing anti-hyperglycemic and anti-lipidemic activities in diabetic rats (Ahmadi et al., 2014).

Development of Novel Psychoactive Substances

Research into the structural characteristics and properties of various psychoactive substances has included compounds similar to 4-bromo-N-methoxy-N,3-dimethylbenzamide. For example, a study explored N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, providing insights into their gas chromatographic separations and mass spectrometry characteristics (Abiedalla et al., 2021).

Chemical Synthesis Intermediates

Compounds like 2-Bromo-6-methoxynaphthalene, related to 4-bromo-N-methoxy-N,3-dimethylbenzamide, are important intermediates in the synthesis of non-steroidal anti-inflammatory agents. Different synthetic procedures for such intermediates have been developed, considering environmental and toxicological factors (Xu & He, 2010).

Antidopaminergic Properties in Neuroleptic Agents

Research into antidopaminergic properties for potential neuroleptic agents includes the study of substituted 6-methoxysalicylamides, derived from compounds like 2,6-dimethoxybenzamides. These studies aim to develop treatments for conditions such as schizophrenia and involve understanding the binding affinity and inhibitory effects on dopamine receptors (De Paulis et al., 1985).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335. The precautionary statements are P271;P260;P280 .

properties

IUPAC Name

4-bromo-N-methoxy-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLLHXSVCZPIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methoxy-N,3-dimethylbenzamide

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-3-methyl-benzoic acid (15 g, 0.069 mol), O,N-dimethyl hydroxylamine (6.5 g, 0.1 mol) HATU (38 g, 0.1 mol), and triethylamine (20 g, 0.2 mol) dissolved in DMF (50 mL) was stirred at RT for 12 h, concentrated, and purified by silica gel chromatography (1:1 EtOAc:petroleum ether) to provide the title intermediate (11 g, 61% yield) 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.52 (m, 2H), 7.32 (m, 1H), 3.50 (s, 3H), 3.29 (m, 3H), 2.38 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

A stirred suspension of 4-bromo-3-methylbenzoic acid (15 g, 69.0 mmol) in thionyl chloride (60 mL) was heated at reflux for 2 h and then concentrated under reduced pressure. The residual acyl chloride was dissolved in dichloromethane (300 mL) and added to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (7.2 g, 72.0 mmol) and pyridine (16.8 mL, 207.0 mmol) in dichloromethane (450 mL) at −20° C. The reaction mixture was allowed to warm to room temperature overnight and then washed with 1 M aqueous potassium carbonate solution. The aqueous solution was extracted with dichloromethane. The organic extracts were concentrated under reduced pressure. The residue was purified by chromatography on silica gel using 50% ethyl acetate/hexanes as eluent to afford the title product as a pale yellow oil (17.81 g, 69.0 mmol, 100% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

4-Bromo-3-methyl-benzoic acid methyl ester (6 g, 26.19 mmol) was dissolved into anhydrous tetrahydrofuran (THF) (200 mL) and then cooled to −30° C. while stirring under nitrogen. N,O-dimethylhydroxylamine hydrochloride (3.81 g, 39.29 mmol) was then added to the solution in one portion. Isopropyl magnesium chloride (39 mL, 2M soln. in THF, 78.6 mmol) was slowly added to the cooled suspension over 1 h. After complete consumption of starting material, then 30% solution of ammonium chloride was added with stirring. The reaction was diluted with diethyl ether and extracted. The organic layer was collected and washed with cold water (2×) and brine. The solution was then dried over anhydrous sodium sulfate, filtered, and concentrated. The 4-Bromo-N-methoxy-3,N-dimethyl-benzamide (5.94 g, 23.05 mmol) was obtained in purified form after flash column chromatography.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A stirred suspension of 4-bromo-3-methylbenzoic acid (5.0 g, 0.023 mole) in thionyl chloride (20 ml) was heated under reflux for 2 hours, then concentrated in vacuo. The residual acid chloride was dissolved in dichloromethane (100 ml) and added dropwise over 10 minutes to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (2.4 g, 0.025 mole) and pyridine (5.6 ml, 0.069 mole) in dichloromethane (150 ml) and acetonitrile (20 ml) at -20° C. The reaction mixture was allowed to warm to room temperature over 3 hours then treated with 10% Na2CO3 solution and extracted with dichloromethane. The extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a pale yellow oil (5.9 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Citations

For This Compound
1
Citations
NR Khedkar, NR Irlapatti, D Dadke… - Journal of Medicinal …, 2021 - ACS Publications
The role of calcium release-activated calcium (CRAC) channels is well characterized and is of particular importance in T-cell function. CRAC channels are involved in the pathogenesis …
Number of citations: 4 pubs.acs.org

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